Lipophilicity Differential: XLogP3 Comparison with Non-Chlorinated Parent 3-(Aminomethyl)pyridine
The chlorine substituent at the 5-position increases the lipophilicity of 3-(aminomethyl)-5-chloropyridine relative to the non-chlorinated parent, 3-(aminomethyl)pyridine. The computed XLogP3 for the target compound is 0.3 [1], whereas 3-(aminomethyl)pyridine has an XLogP3 of approximately -0.1 [2]. This 0.4-log-unit shift reflects increased membrane permeability potential, which can be advantageous in medicinal chemistry programs targeting intracellular or CNS receptors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3-(Aminomethyl)pyridine (CAS 3731-52-0), XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem standardized prediction) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the chlorinated compound a preferred choice for central nervous system drug targets.
- [1] PubChem. 3-(Aminomethyl)-5-chloropyridine, CID 45079899. National Library of Medicine. View Source
- [2] PubChem. 3-(Aminomethyl)pyridine, CID 122682. National Library of Medicine. View Source
